molecular formula C10H15NO4 B8621951 (2S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid

(2S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid

Cat. No. B8621951
M. Wt: 213.23 g/mol
InChI Key: NZJPKTHROVSYLI-QMMMGPOBSA-N
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Patent
US05081237

Procedure details

A solution of 2-carboxypiperidine (50 g) in tetrahydrofuran (200 ml) and water (200 ml) was adjusted to around pH 9.5 with 20% aqueous sodium hydroxide. To the solution was added dropwise allyl chloroformate (45 ml) at 5° C., while adjusting pH to around 9.5 with 20% aqueous sodium hydroxide. After stirring for 30 minutes at 0° C., the mixture was washed with ethyl acetate. After addition of ethyl acetate (200 ml), the mixture was adjusted to around pH 2.0 with concentrated hydrochloric acid (30 ml) and 1N hydrochloric acid. The mixture was extracted with ethyl acetate (200 ml), washed with brine and dried over magnesium sulfate. Evaporation of the solvent gave an oil of 1-allyloxycarbonyl-2-carboxypiperidine (88.7 g), which was dissolved in methanol (440 ml). To this solution was added dropwise, sulfuric acid (6.9 ml) and the mixture was refluxed for 2 hours. To the mixture was added dropwise triethylamine (29.5 ml) at 20° C. Evaporation of the solvent gave a residue which was taken up into a mixture of ethyl acetate (400 ml) and water (100 ml). The organic layer was separated, washed with water, 1N aqueous hydrochloric acid, brine, 5% aqueous sodium hydrogen carbonate and brine successively, and dried over magnesium sulfate. Evaporation of the solvent gave 1-allyloxycarbonyl-2-methoxycarbonylpiperidine (92.5 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1)([OH:3])=[O:2].[OH-].[Na+].Cl[C:13]([O:15][CH2:16][CH:17]=[CH2:18])=[O:14]>O1CCCC1.O>[CH2:16]([O:15][C:13]([N:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]1[C:1]([OH:3])=[O:2])=[O:14])[CH:17]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)(O)C1NCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
ClC(=O)OCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
After addition of ethyl acetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC(=O)N1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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